molecular formula C9H18N2O2 B8723634 1-(2-Ethylhexanoyl)urea CAS No. 58850-93-4

1-(2-Ethylhexanoyl)urea

Cat. No. B8723634
CAS RN: 58850-93-4
M. Wt: 186.25 g/mol
InChI Key: IRTQLVGUDJYPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846903B2

Procedure details

2-Ethyl-hexanoylchloride (0.057 mol, Sigma-Aldrich Israel Ltd.), dissolved in dry acetonitrile (50 ml), was slowly added to a dry, boiling solution of urea (0.14 mole) in acetonitrile (100 ml) and allowed to reflux for 2 hours. Thereafter the organic solvent was evaporated under reduced pressure and the product was dissolved in ethyl acetate (100 ml) and washed three times with 20 ml of distilled water. The organic fraction was dried over MgSO4, filtered and evaporated under reduced pressure. The product was purified by crystallization from ethyl acetate.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4](Cl)=[O:5])[CH3:2].[NH2:11][C:12]([NH2:14])=[O:13]>C(#N)C>[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([NH:11][C:12]([NH2:14])=[O:13])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.057 mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.14 mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to a dry
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Thereafter the organic solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed three times with 20 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by crystallization from ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(C)C(C(=O)NC(=O)N)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.